4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione
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Overview
Description
4,4,6',10',10',13'-Hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione is a natural product found in Penicillium dierckxii and Penicillium charlesii with data available.
Scientific Research Applications
Synthesis and Chemical Properties
- The asymmetric synthesis of new tetrahydropyrrolo[2,3-b]indole and tetrahydropyrano[2,3-b]indole rings, which are closely related to the compound , was achieved using enantiopure spiro oxo-azepinoindolinone and amino acids as key intermediates. This method is significant for the chemoselective preparation of various compounds, providing insights into the synthesis of complex structures like the one mentioned (Pellegrino et al., 2009).
Potential Applications in Medicinal Chemistry
- Compounds structurally related to the mentioned spiro compound have shown promise as inhibitors of bacterial and human protein kinases. These findings suggest potential applications in drug development for treating various diseases, indicating the relevance of such complex structures in medicinal chemistry (Danilenko et al., 2008).
Structural and Physicochemical Studies
- Extensive structural and physicochemical studies have been conducted on various spiro compounds, providing valuable data for understanding the properties and potential applications of the 4,4,6',10',10',13'-Hexamethylspiro compound. Such studies include crystal structure determinations, FT-IR, NMR chemical shifts, and DFT calculations, which are crucial for designing new materials and drugs (Satheeshkumar et al., 2020).
Anticancer Potential
- Indole derivatives, including those similar to the compound , have been extensively reviewed for their potential as anticancer agents. This research underlines the significance of such complex structures in the development of new therapeutic agents, especially in oncology (Sachdeva et al., 2020).
Properties
Molecular Formula |
C28H35N3O4 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |
InChI |
InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32) |
InChI Key |
XNXXZRQPTAQILV-UHFFFAOYSA-N |
SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Canonical SMILES |
CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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